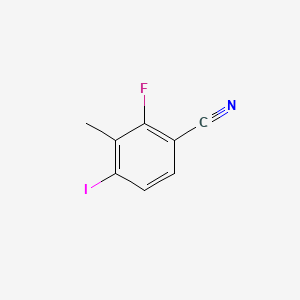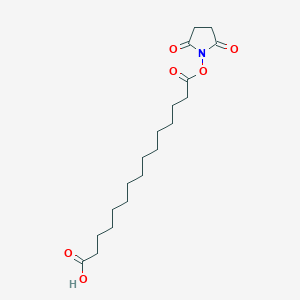![molecular formula C10H10O3S B13661731 3-[4-(Methanesulfonyl)phenyl]prop-2-yn-1-ol CAS No. 105135-96-4](/img/structure/B13661731.png)
3-[4-(Methanesulfonyl)phenyl]prop-2-yn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(Methanesulfonyl)phenyl]prop-2-yn-1-ol is an organic compound with the molecular formula C10H10O3S It is a derivative of propargyl alcohol and contains a methanesulfonyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Methanesulfonyl)phenyl]prop-2-yn-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzene methanesulfonate and propargyl alcohol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).
Procedure: The 4-bromobenzene methanesulfonate is reacted with propargyl alcohol in the presence of the base to form the desired product. The reaction mixture is typically heated to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
3-[4-(Methanesulfonyl)phenyl]prop-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.
Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the alkyne group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-[4-(Methanesulfonyl)phenyl]prop-2-yn-1-al (aldehyde) or 3-[4-(Methanesulfonyl)phenyl]prop-2-ynoic acid (carboxylic acid).
Reduction: Formation of 3-[4-(Methanesulfonyl)phenyl]prop-2-en-1-ol (alkene) or 3-[4-(Methanesulfonyl)phenyl]propan-1-ol (alkane).
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-[4-(Methanesulfonyl)phenyl]prop-2-yn-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-[4-(Methanesulfonyl)phenyl]prop-2-yn-1-ol involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Phenyl-2-propyn-1-ol: A similar compound without the methanesulfonyl group.
3-(4-Nitrophenyl)-2-propyn-1-ol: Contains a nitro group instead of a methanesulfonyl group.
3-(3,5-Dimethoxyphenyl)-2-propyn-1-ol: Contains methoxy groups on the phenyl ring.
Uniqueness
3-[4-(Methanesulfonyl)phenyl]prop-2-yn-1-ol is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group can participate in specific reactions and interactions that are not possible with other substituents.
特性
CAS番号 |
105135-96-4 |
|---|---|
分子式 |
C10H10O3S |
分子量 |
210.25 g/mol |
IUPAC名 |
3-(4-methylsulfonylphenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C10H10O3S/c1-14(12,13)10-6-4-9(5-7-10)3-2-8-11/h4-7,11H,8H2,1H3 |
InChIキー |
TVMQIEOTSVBZFB-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C#CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylate](/img/structure/B13661648.png)
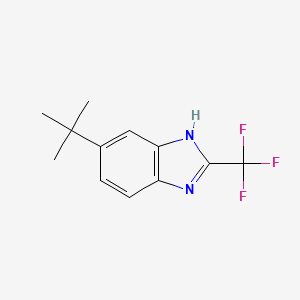
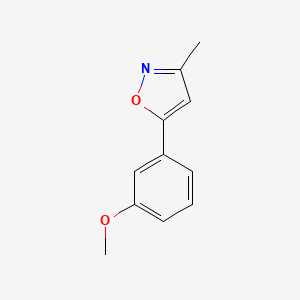
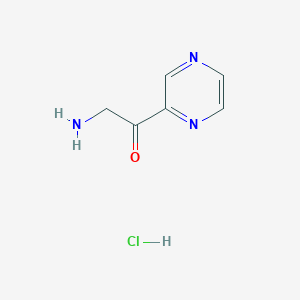
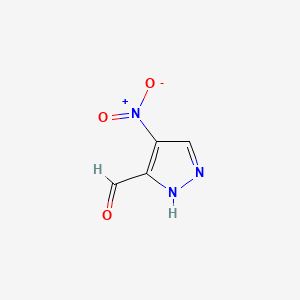
![(R)-(3-Amino-1-piperidinyl)[2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl]methanone](/img/structure/B13661696.png)

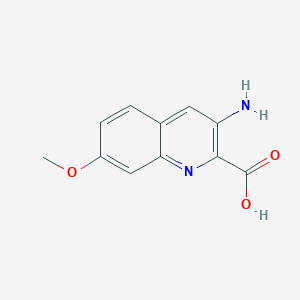
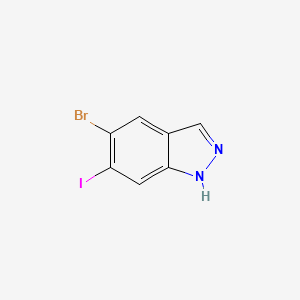
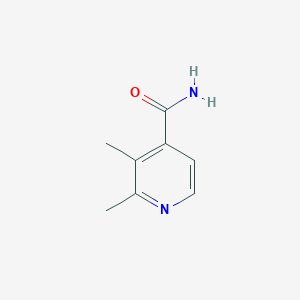
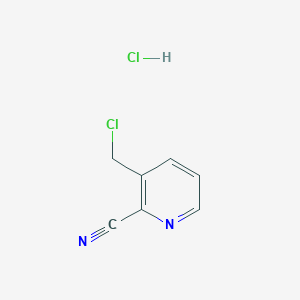
![7-Chloro-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13661738.png)
